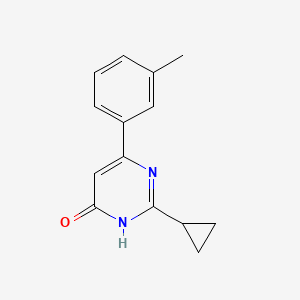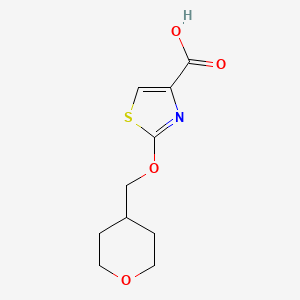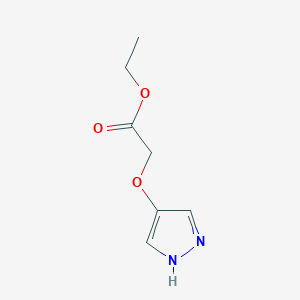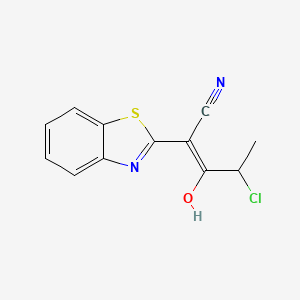
2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol” were not found, general methods for the synthesis of pyrimidine derivatives involve heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Public Health
Research has shown that pyrethroid compounds, which may share structural similarities with "2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol," are widely used insecticides. A study on South Australian preschool children found widespread chronic exposure to these compounds, emphasizing the importance of understanding exposure levels for public health policy and regulation (Babina et al., 2012)(Babina et al., 2012).
Drug Metabolism and Pharmacokinetics
In the realm of pharmacology, studies on similar compounds, such as INCB018424 (a selective inhibitor of Janus tyrosine kinase1/2), have provided detailed insights into drug metabolism, excretion, and pharmacokinetics in humans. Such studies are crucial for understanding how drugs are processed in the body and for the development of new therapeutic agents (Shilling et al., 2010)(Shilling et al., 2010).
Agricultural Applications
Compounds with pyrimidine structures, such as pirimicarb, have been used as insecticides in agriculture and fruit growing. Studies have focused on the metabolism of such compounds in mammals and their excretion in urine, providing insights into human exposure and potential health risks (Hardt et al., 1999)(Hardt et al., 1999).
Cancer Research
In cancer research, compounds with similar structures have been investigated for their potential therapeutic effects. For instance, the cyclopropa(c)pyrrolo(3,2-e)indol-4(5H)-ones (CPIs), a class of DNA-sequence-selective alkylating agents, have shown potent inhibitory properties of DNA synthesis, offering a glimpse into potential applications in cancer treatment (Cristofanilli et al., 1998)(Cristofanilli et al., 1998).
Zukünftige Richtungen
While specific future directions for “2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol” were not found, pyrimidines are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(3-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-3-2-4-11(7-9)12-8-13(17)16-14(15-12)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSVCBUXMHGXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)








![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)
